Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride
Description
Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS: 1220033-95-3) is a chiral organic compound with the molecular formula C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . Structurally, it consists of a benzoate ester substituted at the para-position with a pyrrolidin-3-yloxy group. The (R)-configuration at the pyrrolidine ring’s oxygen-bearing carbon introduces stereochemical specificity, which is critical for interactions with biological targets. This compound is commonly utilized as a building block in pharmaceutical synthesis, particularly for developing ligands targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXKAWLTIIZIJ-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)O[C@@H]2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Chiral Pyrrolidin-3-ol
Procedure :
-
Activation of Methyl 4-Hydroxybenzoate :
-
Etherification :
-
Salt Formation :
Asymmetric Organocatalytic Michael-Aldol Sequence
Procedure :
-
Chiral Catalyst System :
-
Coupling :
-
Workup :
One-Pot Tandem Reaction
Procedure :
-
In Situ Protection :
-
Simultaneous Etherification and Deprotection :
-
Acidification :
Optimization and Comparative Analysis
| Method | Conditions | Yield (%) | e.e. (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | KCO, DMF, 80°C | 72 | N/A | Simple, scalable |
| Organocatalytic | −20°C, THF, chiral catalysts | 58 | 98 | High enantioselectivity |
| One-Pot Tandem | TFA, CHCN, 60°C | 81 | 99 | Fewer steps, high purity |
Notes :
-
The one-pot method avoids intermediate isolation, reducing purification losses.
-
Organocatalysis achieves superior stereocontrol but requires low temperatures.
Analytical Characterization
Critical quality attributes confirmed via:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrolidine or benzoate moieties .
Scientific Research Applications
Scientific Research Applications
The compound has been utilized in several domains:
Medicinal Chemistry
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride shows promise as a DPP-4 inhibitor, which is crucial in managing type 2 diabetes by enhancing incretin hormone levels and improving glucose metabolism. Research indicates that modifications in its structure can enhance its potency against DPP-4, demonstrating a potential pathway for developing new antidiabetic agents .
Biological Studies
- Enzyme Interaction : The compound interacts with various enzymes, mimicking natural substrates and inhibiting their activity. This interaction can modulate biochemical pathways relevant to various diseases.
- Antimicrobial Activity : Similar compounds have exhibited antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
Pharmacological Research
- Antiparasitic Activity : In vivo studies suggest that related compounds can significantly reduce parasite burdens in models of visceral leishmaniasis, indicating potential applications in antiparasitic therapies.
- Receptor Binding Studies : The compound may interact with specific receptors influencing physiological responses, which could lead to novel therapeutic approaches.
Case Study 1: DPP-4 Inhibition
A study evaluated the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results indicated that certain modifications could enhance DPP-4 inhibition potency. This compound demonstrated significant efficacy in reducing blood glucose levels in diabetic mouse models, suggesting its viability as an antidiabetic agent .
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of similar compounds revealed that this compound exhibits notable antibacterial activity. In vitro tests confirmed effectiveness against common bacterial strains, providing a basis for further exploration in therapeutic applications against infections.
Mechanism of Action
The mechanism of action of Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Methyl 3-(pyrrolidin-3-yloxy)benzoate Hydrochloride (CAS: EN300-744533)
(S)-Methyl 4-(piperidin-2-yl)benzoate Hydrochloride (CAS: 1391547-09-3)
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Key Differences :
- Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), increasing ring size and reducing ring strain.
- The oxygen is linked to the 2-position of the piperidine ring, altering spatial orientation.
- The (S)-stereochemistry contrasts with the (R)-configuration of the parent compound, which may lead to divergent enantioselectivity in receptor binding .
Ester Group Modifications
Benzyl 4-(3-pyrrolidinyloxy)benzoate Hydrochloride (CAS: 1220034-69-4)
- Molecular Formula: C₁₈H₂₀ClNO₃
- Molecular Weight : 333.81 g/mol
- Key Differences :
- Substitutes the methyl ester with a benzyl ester , increasing lipophilicity and molecular weight.
- The benzyl group may enhance membrane permeability but reduce metabolic stability due to slower ester hydrolysis .
- Classified as an IRRITANT , highlighting handling precautions compared to less hazardous analogs .
4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS: 149353-84-4)
Biological Activity
Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C12H16ClNO3
- Molecular Weight : 245.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may function as an enzyme modulator or inhibitor, impacting various metabolic pathways. Although the precise mechanisms are still under investigation, it is hypothesized that the pyrrolidine moiety plays a crucial role in mediating these interactions.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 75 |
| Compound B | Escherichia coli | 100 |
| Compound C | Pseudomonas aeruginosa | 150 |
In vitro studies have demonstrated that this compound exhibits activity against strains such as Bacillus subtilis and Enterococcus faecalis, with MIC values comparable to those of established antibiotics .
Antifungal Activity
Similar to its antibacterial effects, the compound also shows antifungal activity. Studies have evaluated the efficacy of pyrrolidine derivatives against fungal pathogens, revealing notable inhibitory effects on species such as Candida albicans. The antifungal activity is often quantified using MIC values, which help in determining the effectiveness of the compound in clinical settings.
Case Studies
- Study on Antimicrobial Properties : A recent study explored the antimicrobial properties of this compound alongside other pyrrolidine derivatives. The results indicated that this compound significantly inhibited the growth of several pathogenic bacteria, supporting its potential use as an antimicrobial agent .
- Evaluation in Animal Models : In vivo studies assessing the safety and efficacy of this compound demonstrated favorable outcomes in animal models. The compound was administered at varying doses, showing minimal toxicity while maintaining effective antibacterial action .
Research Findings
Recent research highlights the need for further investigation into the pharmacological properties of this compound. Key findings include:
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, which could explain its antimicrobial properties .
- Synergistic Effects : When combined with other antibiotics, this compound showed enhanced efficacy against resistant bacterial strains, indicating a potential for use in combination therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride?
A common approach involves nucleophilic substitution between a pyrrolidin-3-ol derivative and an activated benzoate ester. For example, coupling reactions in polar aprotic solvents like DMF (20°C, 1 hour) can facilitate the formation of the ether linkage . Post-synthesis, the hydrochloride salt is typically precipitated using HCl. Similar protocols for structurally related compounds highlight the importance of protecting groups for stereochemical control and purification via recrystallization .
Basic: How is the compound characterized to confirm its structure and purity?
Key techniques include:
- 1H NMR : To verify the proton environment of the pyrrolidine ring, methoxy group, and aromatic protons .
- HRMS : For precise molecular weight confirmation and detection of isotopic patterns .
- X-ray crystallography : Programs like SHELXL (SHELX system) are used to resolve stereochemistry and validate the absolute configuration of the (R)-enantiomer .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : To clarify through-space interactions and confirm substituent positions .
- Computational modeling : Density functional theory (DFT) can predict NMR chemical shifts or IR spectra for comparison with experimental data .
- Chiral chromatography : To isolate enantiomers and rule out stereochemical misassignments, as seen in CAS listings of related (R)-configured analogs .
Advanced: What experimental design considerations optimize synthetic yield and enantiomeric purity?
- Solvent and temperature screening : Evidence from similar compounds shows DMF at 20°C improves reaction efficiency .
- Catalyst selection : Asymmetric catalysis (e.g., chiral ligands) may enhance enantiomeric excess.
- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., reaction time, stoichiometry) .
Advanced: How can computational methods predict the compound’s biological activity?
- Molecular docking : Compare the compound’s 3D structure (from X-ray data or DFT-optimized geometries) against target proteins (e.g., receptors with known pyrrolidine-binding motifs) .
- Pharmacophore modeling : Use structural analogs (e.g., ’s pyrrolidinone derivatives) to infer potential bioactivity .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
Basic: What safety protocols are essential when handling this compound?
While specific toxicity data is limited, general precautions include:
- PPE : Lab coat, gloves, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Waste disposal : Follow OSHA HazCom 2012 standards for hydrochloric acid-containing compounds .
Advanced: How can enantiomeric impurities be detected and mitigated?
- Chiral HPLC : Using columns with cyclodextrin or cellulose-based stationary phases to separate (R) and (S) enantiomers .
- Circular dichroism (CD) : To confirm optical activity and quantify enantiomeric excess .
- Asymmetric synthesis : Employ chiral auxiliaries or enzymes (e.g., lipases) during key synthetic steps .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Column chromatography may be impractical; switch to recrystallization or distillation .
- Reproducibility : Batch-to-batch variability in stereochemical outcomes requires rigorous process validation .
- Regulatory compliance : Ensure synthesis protocols meet ICH guidelines for impurities and stability .
Basic: What physicochemical properties are critical for formulation studies?
- Solubility : Hydrochloride salts generally improve aqueous solubility.
- Melting point : Compare with analogs (e.g., 239–241°C for a related benzoic acid hydrochloride) to assess crystallinity .
- Hygroscopicity : Stability under humid conditions impacts storage and handling .
Advanced: How can structural analogs guide SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
